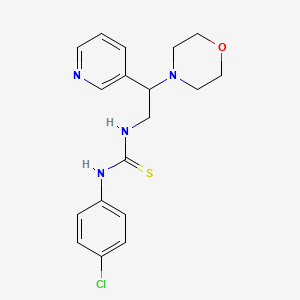

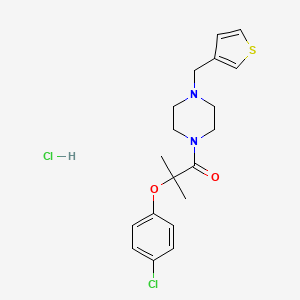

![molecular formula C22H36N2O2 B2834494 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide CAS No. 1008212-38-1](/img/structure/B2834494.png)

2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of adamantane derivatives involves the use of unsaturated adamantane derivatives, which are highly reactive and offer extensive opportunities for their utilization as starting materials . The synthesis of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” could potentially involve the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids .Molecular Structure Analysis

The molecular structure of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” contains a total of 45 bond(s). There are 21 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), and 2 secondary amide(s) .Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse and can lead to the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .科学的研究の応用

Antiviral Drug Development

One notable application of adamantane derivatives is in the development of antiviral drugs. For instance, adamantanes such as amantadine and rimantadine have been FDA-approved for preventing and treating influenza A virus infections by inhibiting viral replication. However, widespread drug resistance has limited their use. Recent studies have focused on designing M2-S31N inhibitors, a mutation present in over 95% of circulating influenza A strains, showcasing the potential of adamantane derivatives in overcoming resistance and providing a pathway for new antiviral drug candidates (Ma, Zhang, & Wang, 2016).

Novel Carriers for siRNA

Adamantane and its derivatives have been explored as novel carriers for small interfering RNA (siRNA), indicating their potential in gene therapy. Cyclodextrin-based nanoparticles and polyamidoamine (PAMAM) dendrimers, when conjugated with adamantane, have shown promise in enhancing the delivery of siRNA for the treatment of solid tumors, highlighting their role in multifunctional drug delivery systems (Arima, Motoyama, & Higashi, 2011).

Hydrocarbon Oxidation

Research has also been conducted on the oxidation of hydrocarbons like adamantane and cyclohexane using oxygen/3-methylbutanal systems, both with and without metal catalysts. This work contributes to the understanding of the reactivity order of hydrocarbons and the role of adamantane in chemical synthesis and industrial processes (Dell’Anna, Mastrorilli, & Nobile, 1998).

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Adamantane derivatives have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid levels. This research has implications for the treatment of metabolic disorders, including type 2 diabetes and obesity, demonstrating the therapeutic potential of adamantane derivatives in addressing diseases related to glucocorticoid imbalance (Lee, Shin, & Ahn, 2014).

将来の方向性

Adamantane and its derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The future directions of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” could potentially involve further exploration of its applications in the field of medicine and materials science .

特性

IUPAC Name |

N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHFGTVVBWSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

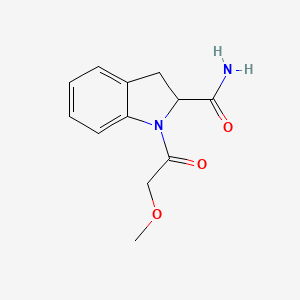

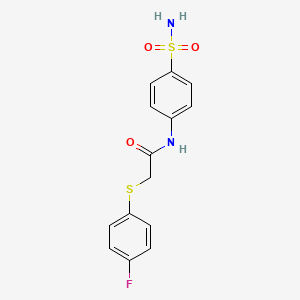

![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2834419.png)

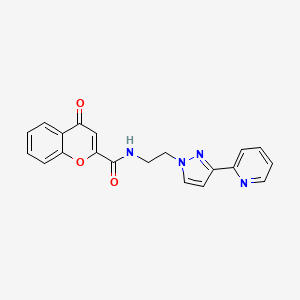

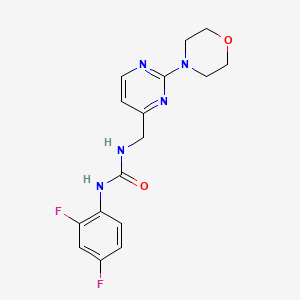

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)

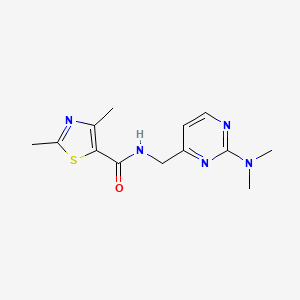

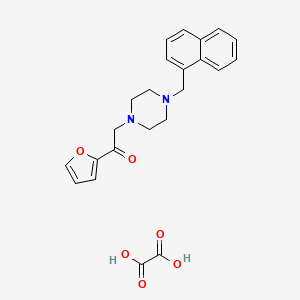

![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)

![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)

![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(m-tolyl)piperazin-1-yl)methanone](/img/structure/B2834433.png)